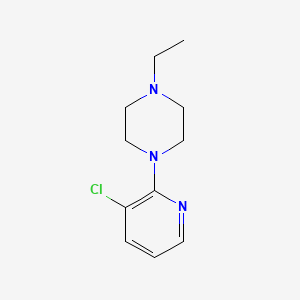

1-(3-Cloropiridin-2-il)-4-etilpiperazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

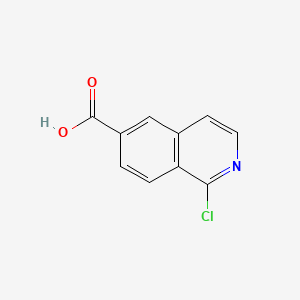

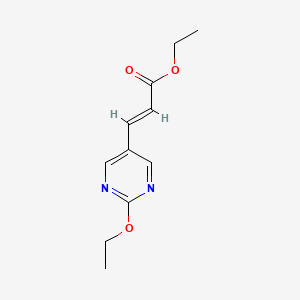

The compound “1-(3-Chloropyridin-2-yl)-4-ethylpiperazine” belongs to a class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions.

Synthesis Analysis

While specific synthesis methods for “1-(3-Chloropyridin-2-yl)-4-ethylpiperazine” were not found, there are related compounds that have been synthesized. For instance, a series of novel 1-(3-chloropyridin-2-yl)-5-amino-4-pyrazole derivatives were designed and synthesized . Another example is the synthesis of 1-(3-chloropyridin-2-yl)-5-difluoromethyl-1H-pyrazole-4-carbonyl chloride .

Aplicaciones Científicas De Investigación

Síntesis de compuestos insecticidas

1-(3-Cloropiridin-2-il)-4-etilpiperazina: es un intermedio clave en la síntesis de insecticidas modernos, particularmente compuestos basados en antranilamidas . Estos insecticidas, como el clorantrailiprol y el ciantraniliprol, se dirigen a los receptores de rianodina en los insectos, provocando una liberación de iones calcio que provoca parálisis y muerte . El papel del compuesto en el proceso de síntesis es crucial debido a su estructura específica que interactúa con los sitios receptores de las plagas objetivo.

Desarrollo de nuevos pesticidas

El compuesto se utiliza en el desarrollo de nuevos pesticidas que ofrecen alta eficiencia y baja toxicidad . Su mecanismo de acción único lo convierte en un candidato atractivo para crear pesticidas que son menos dañinos para las especies no objetivo, incluidos los insectos beneficiosos y los polinizadores, lo que contribuye a prácticas agrícolas más sostenibles.

Direcciones Futuras

While specific future directions for “1-(3-Chloropyridin-2-yl)-4-ethylpiperazine” are not available, research on related compounds is ongoing. For instance, a series of novel N-pyridylpyrazole thiazole derivatives have been synthesized and shown to have good insecticidal activities against several pests . This work provides important information for designing novel N-pyridylpyrazole thiazole candidate compounds and suggests that these compounds are promising insecticide leads for further studies .

Mecanismo De Acción

Target of Action

The primary target of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine, also known as 3-Chloro-2-(4-ethylpiperazino)pyridine, is the ryanodine receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels .

Mode of Action

The compound operates by a highly specific biochemical mode of action. It binds and activates ryanodine receptors, which results in the depletion of intracellular calcium stores . This action leads to muscle paralysis and ultimately death .

Biochemical Pathways

The activation of ryanodine receptors by the compound affects the calcium signaling pathway. The depletion of intracellular calcium stores disrupts the normal functioning of the cells, leading to muscle paralysis .

Pharmacokinetics

After oral administration, the extent of absorption of the compound is dependent on the dose administered . For instance, at a single dose of 10 mg/kg bw, absorption was about 73–85%, with 18–30% being excreted in the urine and 49–53% being excreted in the bile within 48 hours . The compound is extensively metabolized through various biochemical reactions, including hydroxylation, N-demethylation, nitrogen-to-carbon cyclization, oxidation of alcohols to carboxylic acids, amide-bridge cleavage, amine hydrolysis, and O-glucuronidation .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of calcium homeostasis. By binding and activating ryanodine receptors, the compound depletes intracellular calcium stores, leading to muscle paralysis and death .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins

Cellular Effects

The effects of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine on cellular processes are complex and multifaceted. It has been observed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine may change over time. This could be due to the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine in animal models can vary with different dosages . Threshold effects may be observed in these studies, and toxic or adverse effects may occur at high doses.

Metabolic Pathways

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine may be involved in various metabolic pathways. It could interact with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine within cells and tissues are important aspects of its biochemical profile. It may interact with transporters or binding proteins, and could influence its localization or accumulation .

Subcellular Localization

The subcellular localization of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine could affect its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

1-(3-chloropyridin-2-yl)-4-ethylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-2-14-6-8-15(9-7-14)11-10(12)4-3-5-13-11/h3-5H,2,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNPCCOIXGMFSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=CC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682482 |

Source

|

| Record name | 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-84-6 |

Source

|

| Record name | 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)

![2-Methylfuro[3,2-b]pyridin-3-ol](/img/structure/B595930.png)

![4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride](/img/structure/B595931.png)

![1,2,3,4-Tetrahydropyrido[2,3-B]pyrazin-6-OL](/img/structure/B595936.png)